molecular formula C8H6Cl2F3NO2 B14072060 Benzenamine, 3,5-dichloro-, trifluoroacetate CAS No. 63068-96-2

Benzenamine, 3,5-dichloro-, trifluoroacetate

Katalognummer: B14072060
CAS-Nummer: 63068-96-2
Molekulargewicht: 276.04 g/mol
InChI-Schlüssel: QUDIIGUQNSMTGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 3,5-dichloro-, trifluoroacetate is a chemical compound with the molecular formula C8H6Cl2F3NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dichloro-, trifluoroacetate typically involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dichloroaniline+trifluoroacetic anhydrideBenzenamine, 3,5-dichloro-, trifluoroacetate\text{3,5-dichloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3,5-dichloroaniline+trifluoroacetic anhydride→Benzenamine, 3,5-dichloro-, trifluoroacetate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 3,5-dichloro-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Benzenamine, 3,5-dichloro-, trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenamine, 3,5-dichloro-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 3,5-dichloro-: A related compound with similar chemical properties but without the trifluoroacetate group.

    Benzenamine, 3,5-dibromo-: Another similar compound with bromine atoms instead of chlorine.

    Benzenamine, 3,5-difluoro-: A compound with fluorine atoms replacing the chlorine atoms.

Uniqueness

Benzenamine, 3,5-dichloro-, trifluoroacetate is unique due to the presence of both chlorine and trifluoroacetate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

63068-96-2

Molekularformel

C8H6Cl2F3NO2

Molekulargewicht

276.04 g/mol

IUPAC-Name

3,5-dichloroaniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H5Cl2N.C2HF3O2/c7-4-1-5(8)3-6(9)2-4;3-2(4,5)1(6)7/h1-3H,9H2;(H,6,7)

InChI-Schlüssel

QUDIIGUQNSMTGW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.